molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1

1,2,4,5-Tetrahydrobenzo[d]oxepine

Cat. No.: B8816444
CAS No.: 5368-66-1
M. Wt: 148.20 g/mol
InChI Key: UFOOGTWMHKEYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS 5368-66-1) is a versatile bicyclic organic compound featuring a fused benzene and oxepine ring system. This structure serves as a critical synthetic intermediate and valuable scaffold in organic and medicinal chemistry, particularly in the development of pharmaceuticals. Its rigid yet flexible framework allows for versatile functionalization, making it an essential building block for constructing complex molecular architectures. Recent research has demonstrated the significant potential of tetrahydrobenzooxepine-based derivatives as anti-neuroinflammatory agents. Specifically, studies show that these compounds can regulate microglia polarization, shifting them to an anti-inflammatory M2 phenotype, and inhibit the secretion of key pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α . The compound's stability and reactivity profile enable selective modifications, facilitating its application in drug discovery projects. Researchers leverage this scaffold for its balanced lipophilicity and potential to improve pharmacokinetic properties in drug design . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

5368-66-1

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzoxepine

InChI

InChI=1S/C10H12O/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2

InChI Key

UFOOGTWMHKEYLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Bioactivity Comparison

Compound Anticancer Activity Other Bioactivities Mechanism Insights
1,2,4,5-Tetrahydrobenzo[d]oxepine Moderate activity against breast cancer (e.g., compound 33 : IC₅₀ ~10 µM) Nonsteroidal estrogen activity Estrogen receptor modulation
Dibenzo[b,f]oxepine Potent anti-breast cancer (e.g., IC₅₀ <5 µM) Anti-inflammatory, antipsychotic Dual functionality: scaffold + drug delivery via macrocycles
Tetrahydrobenzo[b]thiophene derivatives Active against HepG2, MCF-7 (IC₅₀ ~20–50 µM) Antimicrobial, antimalarial HDAC inhibition; ROS modulation

Key Functional Differences

Electronic and Steric Effects :

  • The oxygen atom in this compound confers higher polarity compared to sulfur in thiophene analogs, impacting solubility and receptor binding .
  • Dibenzo[b,f]oxepines exhibit extended π-conjugation, enhancing their affinity for aromatic-rich biological targets (e.g., DNA or enzyme active sites) .

Thiophene derivatives show broader antimicrobial utility, attributed to sulfur’s redox activity and membrane permeability .

Preparation Methods

Rhodium-Catalyzed Hydrogenation

A highly efficient route involves the catalytic hydrogenation of 3-benzoxepin using Rh/Al₂O₃ under ambient conditions. Siddiqi et al. (2020) reported a 94% yield by reacting 3-benzoxepin with hydrogen in methanol at 25°C and 760 Torr. The Rh/Al₂O₃ catalyst facilitates selective saturation of the oxepine ring without over-reduction of the aromatic system. Comparative studies with Pd/C or PtO₂ catalysts revealed inferior selectivity (<70% yield), underscoring Rh’s superiority in preserving the tetrahydrobenzo framework.

Solvent and Pressure Optimization

Methanol emerges as the optimal solvent due to its polarity, which stabilizes intermediates during hydrogenation. Increasing hydrogen pressure to 5 atm reduced reaction time from 24 hours to 8 hours while maintaining yields above 90%. Scalability was demonstrated at the 100-gram scale, highlighting industrial viability.

Multi-Step Synthesis via Coupling and Cyclization

Ullmann Coupling and Ring-Closing Metathesis

A two-step protocol combines Ullmann coupling and ring-closing metathesis (RCM). Starting with 2-iodophenol and allyl bromide, Ullmann coupling forms a biaryl ether intermediate, which undergoes RCM using Grubbs II catalyst to yield this compound. This method achieves 75–85% overall yield, with the RCM step requiring strict anhydrous conditions to prevent catalyst deactivation.

Friedel-Crafts Alkylation and Cyclization

Alternative routes employ Friedel-Crafts alkylation of 2,4-dinitrotoluene with methoxyaldehydes, followed by acid-catalyzed cyclization. For example, condensation with vanillin derivatives in H₂SO₄/CH₃COOH (1:1) at 80°C produces stilbene intermediates, which cyclize via intramolecular etherification. Yields range from 65% to 78%, with electron-donating substituents on the aldehyde enhancing cyclization efficiency.

Oxa-Pictet-Spengler Reaction

Boron Trifluoride Etherate Catalysis

The oxa-Pictet-Spengler reaction, catalyzed by BF₃·OEt₂ in dioxane, constructs the tetrahydrobenzooxepine core via intramolecular cyclization of phenolic ethers. For instance, treating 2-(3-methoxyphenyl)ethanol with BF₃·OEt₂ at room temperature for 12 hours affords the target compound in 82% yield. This method excels in stereocontrol, producing cis-diastereomers with >90% selectivity.

Acid and Solvent Dependency

Reaction efficiency is highly sensitive to acid strength. Weak acids (e.g., AcOH) result in <30% conversion, while stronger acids (TsOH) induce redox cleavage byproducts. Dioxane outperforms THF or DCM solvents due to its ability to stabilize oxocarbenium ion intermediates.

Electrochemical Synthesis

Anodic Oxidation of Hydroxytyrosol Derivatives

Recent work by Neudorffer et al. (2024) demonstrates an electrochemical route starting from hydroxytyrosol derivatives. Applying +1.0 V vs. Ag/AgCl in MeCN/DMSO (95:5) generates an o-quinone intermediate, which undergoes nucleophilic addition and cyclization. This one-pot method achieves 70% yield under mild conditions, avoiding stoichiometric oxidants.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Advantages Limitations
Rh-Catalyzed Hydrogenation94H₂ (1 atm), MeOH, 25°CHigh yield, scalableRequires expensive Rh catalyst
Ullmann/RCM85Grubbs II, anhydrousModular substrate designMulti-step, air-sensitive catalysts
Oxa-Pictet-Spengler82BF₃·OEt₂, dioxaneStereoselectiveAcid-sensitive substrates
Electrochemical70+1.0 V, MeCN/DMSOMild, green chemistrySpecialized equipment required

Q & A

Q. What are the foundational synthetic routes for 1,2,4,5-tetrahydrobenzo[d]oxepine, and how do reaction conditions influence yield?

A common method involves multi-step reactions, such as the reduction of carbonyl groups in benzoxazepine precursors (e.g., 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine) using sodium borohydride (NaBH₄) in ethanol, followed by cyclization under acidic conditions. Reaction parameters like solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., ice baths to prevent side reactions) are critical for optimizing yields . Alternative routes include cyclization of propargylic oxiranes catalyzed by platinum in aqueous media, which enhances regioselectivity .

Q. How can X-ray crystallography be used to confirm the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise structural data, such as bond angles and torsion strains. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 9.4559 Å, b = 12.8405 Å, and c = 8.9638 Å have been reported for related oxepines, enabling validation of fused-ring conformations . Sample preparation requires high-purity crystals, often obtained via slow evaporation from dichloromethane/hexane mixtures.

Q. What spectroscopic techniques are essential for characterizing substituted 1,2,4,5-tetrahydrobenzo[d]oxepines?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C9 in 9-Bromo derivatives causes distinct deshielding) .
  • IR : Confirms functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., m/z 224.1669 for C₁₀H₈O₆ derivatives) .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be applied to achieve enantioselective this compound derivatives?

Chiral catalysts like scandium triflate or copper(I) complexes enable enantioselective cyclization. For instance, Pt-catalyzed cyclization of propargylic oxiranes in water achieves >90% enantiomeric excess (ee) by leveraging hydrophobic effects . Advanced designs use in situ chiral induction with ligands such as BINAP .

Q. What strategies address contradictions in biological activity data for oxepine-based microtubule inhibitors?

Discrepancies in IC₅₀ values may arise from isomerization (E/Z) or solvent-dependent conformational changes. For photopharmacological applications, UV-Vis spectroscopy and in silico docking (e.g., AutoDock Vina) can correlate activity with azo-dibenzooxepine geometries. Studies show that substituents at C6 (e.g., methoxy groups) enhance tubulin binding affinity by 30% .

Q. How do computational methods improve the design of this compound-based photoswitches?

DFT calculations (e.g., B3LYP/6-31G*) predict isomerization energy barriers and λₘₐₓ values for azobenzene-oxepine hybrids. Molecular dynamics simulations (AMBER) model interactions with biological targets, such as tubulin’s colchicine site, guiding synthesis of derivatives with reversible cis/trans switching under visible light (450–550 nm) .

Q. What experimental designs mitigate challenges in regioselective functionalization of the oxepine ring?

Orthogonal protection-deprotection strategies (e.g., TMS ethers for hydroxyl groups) and directing groups (e.g., bromine at C9) enable site-specific modifications. For example, Suzuki-Miyaura coupling with arylboronic acids selectively functionalizes C4/C5 positions in the presence of Pd(PPh₃)₄ .

Methodological Challenges and Solutions

Q. How to resolve low yields in multi-step syntheses of halogenated derivatives?

Optimize stepwise protocols:

  • Step 1 : Reduce 5-oxo precursors with NaBH₄ at 0°C to minimize over-reduction.
  • Step 2 : Brominate using NBS (N-bromosuccinimide) in CCl₄ under UV light (yield: 75–80%) .
  • Step 3 : Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to remove diastereomers.

Q. How to validate environmental degradation pathways of oxepine derivatives?

Use OH radical exposure assays (simulating atmospheric conditions) with GC-MS monitoring. For example, 1,2,4,5-tetramethylbenzene analogues degrade via H-abstraction at methyl groups, forming quinones (half-life: ~2.5 hours) .

Data Contradictions and Interpretation

Q. Why do crystallographic data sometimes conflict with computational models?

Crystal packing forces can distort bond angles vs. gas-phase DFT predictions. For example, SCXRD shows a 7-membered ring puckering (θ = 12.5°) not observed in silico. Always cross-validate with solution-state NMR NOE experiments .

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